molecular formula C19H22N2O6S B7694144 N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide

Cat. No.: B7694144
M. Wt: 406.5 g/mol
InChI Key: MNZGUCMBFRXPQI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide can be compared with other compounds that contain the benzodioxole moiety, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-3-(propan-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-12(2)21-28(23,24)18-9-14(5-7-16(18)25-3)19(22)20-10-13-4-6-15-17(8-13)27-11-26-15/h4-9,12,21H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZGUCMBFRXPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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